2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone
Overview
Description
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone is a fluorinated organic compound that features a trifluoromethyl group and a fluorobenzyl group attached to a pyrrolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and fluorobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups but different core structures.
Trifluoromethyl pyridines: Compounds with trifluoromethyl groups attached to pyridine rings.
Fluorinated pyrrolopyridines: Compounds with similar pyrrolopyridine cores but different substituents.
Uniqueness
2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone is unique due to the combination of its trifluoromethyl and fluorobenzyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for specific biological interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O/c17-13-6-2-1-4-10(13)8-22-9-12(14(23)16(18,19)20)11-5-3-7-21-15(11)22/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXQRIGJKYGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2N=CC=C3)C(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326574 | |
Record name | 2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-63-3 | |
Record name | 2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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